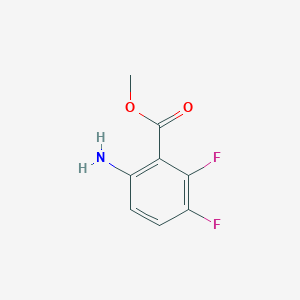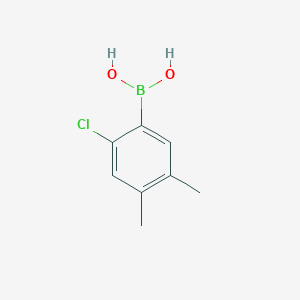
1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate is a compound that belongs to the class of tertiary butyl esters. These compounds are widely used in synthetic organic chemistry due to their stability and reactivity. The structure of this compound includes a tert-butyl group, a methyl group, and an aminomethyl group attached to a butanedioate backbone.
Vorbereitungsmethoden
The synthesis of 1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate can be achieved through various synthetic routes. One common method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes . Industrial production methods often involve similar flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate can be compared with other similar compounds, such as:
tert-butyl acetate: Another tertiary butyl ester, but with different functional groups.
tert-butylamine: Contains a tert-butyl group and an amine group, but lacks the butanedioate backbone.
methyl tert-butyl ether: A compound with a tert-butyl group and an ether linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H19NO4 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-methyl (2S)-2-(aminomethyl)butanedioate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7(6-11)5-8(12)14-4/h7H,5-6,11H2,1-4H3/t7-/m0/s1 |
InChI-Schlüssel |
DKHLERZATMRGKB-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)OC)CN |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B11758633.png)
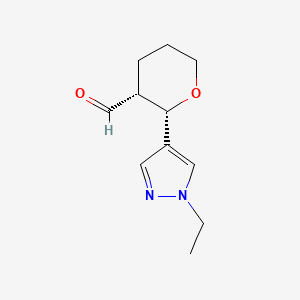
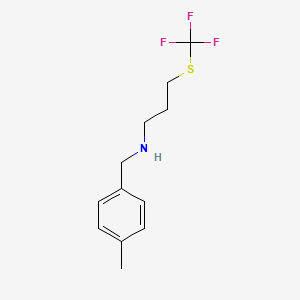
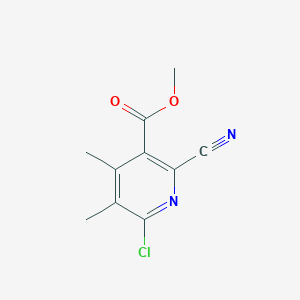
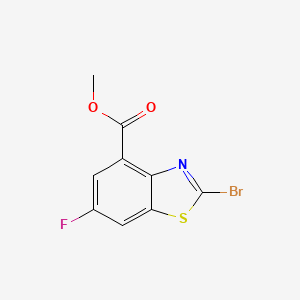
![(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B11758659.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758678.png)
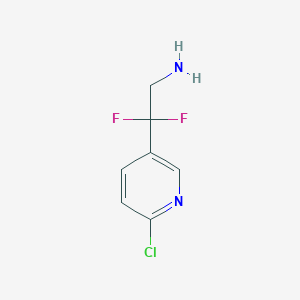

![4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11758686.png)

![[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B11758696.png)
